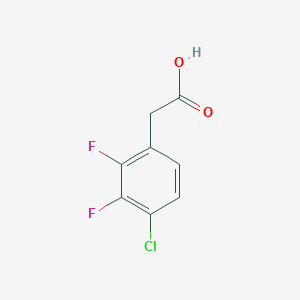

4-Chloro-2,3-difluorophenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2,3-difluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXHDPCNUBPCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated Phenylacetic Acid Scaffolds in Advanced Chemical Synthesis

The phenylacetic acid motif is a common substructure in a multitude of biologically active molecules and functional materials. The introduction of fluorine atoms to this scaffold dramatically expands its utility and has been a key strategy in the development of advanced chemical entities.

Fluorine's high electronegativity and relatively small size allow it to modulate the electronic properties and conformation of a molecule without adding significant steric bulk. In medicinal chemistry, for instance, the selective substitution of hydrogen with fluorine can profoundly impact a drug candidate's pharmacokinetic and pharmacodynamic profile. This can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, and enhanced membrane permeability. Furthermore, the difluoromethyl group is recognized as a lipophilic hydrogen bond donor, a characteristic that can be pivotal in molecular recognition and binding interactions at biological targets.

The presence of fluorine can also increase the acidity of nearby functional groups, such as the carboxylic acid in phenylacetic acids, which can be crucial for tuning a molecule's properties for specific applications. The versatility of fluorinated phenylacetic acids is further demonstrated by their use as precursors in the synthesis of more complex molecules through reactions like decarboxylative couplings, which allow for the introduction of difluoroarylmethyl groups into various molecular frameworks.

An Overview of 4 Chloro 2,3 Difluorophenylacetic Acid As a Key Synthetic Intermediate and Research Building Block

4-Chloro-2,3-difluorophenylacetic acid, also known by its IUPAC name 2-(4-Chloro-2,3-difluorophenyl)acetic acid, is a specialized chemical compound available to the research community as a synthetic building block. bldpharm.comchemicalbook.com Its structure is characterized by a phenylacetic acid core, substituted with a chlorine atom at the 4-position and two fluorine atoms at the 2- and 3-positions of the aromatic ring. This specific substitution pattern of halogens creates an electron-deficient aromatic system, which in turn influences its reactivity and potential interactions.

While extensive, peer-reviewed studies focusing exclusively on the applications of this specific isomer are not widespread, its availability from chemical suppliers and the well-documented utility of its isomers underscore its role as a valuable intermediate. bldpharm.comchemicalbook.comjk-sci.com Compounds with similar substitution patterns are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The synthesis of such molecules often involves leveraging the carboxylic acid group for amide bond formation or other transformations, while the halogenated phenyl ring can participate in cross-coupling reactions to build more complex architectures.

For instance, related difluorophenylacetic acid derivatives are instrumental in creating molecules for applications ranging from pharmaceuticals to liquid crystal materials. ossila.com The synthesis of this compound itself would likely follow established methodologies for this class of compounds, potentially starting from a corresponding substituted toluene (B28343) or aniline (B41778) derivative. A plausible route could involve the chlorination and fluorination of a suitable precursor, followed by the introduction of the acetic acid side chain, for example, through a Willgerodt-Kindler reaction or by conversion of a benzyl (B1604629) halide to a nitrile and subsequent hydrolysis. researchgate.net

Interactive Data Table: Properties of this compound and Related Isomers

This table provides available data for the title compound and compares it with its close isomers to offer a broader context.

| Property | This compound | 4-Chloro-2,6-difluorophenylacetic acid | 6-Chloro-2,3-difluorophenylacetic acid |

| CAS Number | 887586-54-1 bldpharm.com | 537033-55-9 | 887585-13-9 jk-sci.com |

| Molecular Formula | C₈H₅ClF₂O₂ | C₈H₅ClF₂O₂ | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol | 206.57 g/mol | 206.58 g/mol jk-sci.com |

| Physical Form | Solid (presumed) | Solid | - |

| Melting Point | Not available | 136-139 °C | Not available jk-sci.com |

| Boiling Point | Not available | Not available | Not available jk-sci.com |

Academic Research Objectives and Scope for In Depth Investigation of the Chemical Compound

Classical Synthetic Routes to Halogenated Phenylacetic Acids

Traditional methods for synthesizing halogenated phenylacetic acids have long relied on robust, multi-step sequences. These routes, while foundational, often involve harsh conditions and the use of hazardous reagents.

Multi-step Reaction Sequences Involving Diazotization and Fluorination

A cornerstone of classical aromatic chemistry for introducing halides is the Sandmeyer reaction and its variants. wikipedia.orglscollege.ac.inbyjus.com This strategy begins with the diazotization of a primary aromatic amine, such as a substituted aniline (B41778), to form a diazonium salt. This intermediate is then displaced by a halide using a copper(I) salt as a catalyst. wikipedia.orgnih.gov

For the introduction of fluorine, the related Balz-Schiemann reaction is the quintessential classical method. wikipedia.org This process involves the formation of an isolable diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the desired fluoroaromatic compound. thieme-connect.de The synthesis of precursors for this compound can be envisioned starting from an appropriately substituted aniline, such as 4-chloro-2,3-difluoroaniline. The general steps are outlined below.

Table 1: Key Steps in Diazotization-Based Synthesis

| Step | Description | Reagents |

|---|---|---|

| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Sodium nitrite (B80452) (NaNO₂), strong acid (e.g., HCl, HBF₄) |

| 2. Displacement | Replacement of the diazonium group with a halide. | For Cl/Br: Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr) (Sandmeyer). For F: Thermal decomposition of diazonium tetrafluoroborate (Balz-Schiemann). |

Patent literature describes the application of these principles, for instance, in the diazotization and subsequent fluorination of aminophenylmalonate esters as a route to fluorophenylacetic acids. google.com Similarly, the diazotization of chloro-anilines in the presence of fluoboric acid is a documented pathway to obtain chloro-fluoro aromatic precursors. google.com

Condensation Reactions with Activated Arenes and Subsequent Hydrolysis-Decarboxylation Pathways

Another major classical approach involves building the acetic acid side chain onto a pre-functionalized aromatic ring. Three primary historical methods exemplify this strategy: the malonic ester synthesis, the Willgerodt-Kindler reaction, and the hydrolysis of benzyl (B1604629) cyanides.

The malonic ester synthesis is a versatile method for producing substituted acetic acids. wikipedia.orglibretexts.org The process involves the alkylation of diethyl malonate with a benzyl halide, such as 4-chloro-2,3-difluorobenzyl chloride. The resulting dialkylated ester is then subjected to acidic hydrolysis and heated, which induces decarboxylation to yield the final phenylacetic acid product. masterorganicchemistry.comyoutube.com A significant drawback is the potential for dialkylation, which can complicate product purification and lower yields. wikipedia.org

The Willgerodt-Kindler reaction offers a distinct pathway, starting from an aryl alkyl ketone. wikipedia.org The ketone is treated with sulfur and an amine, typically morpholine, to form a thioamide intermediate. organic-chemistry.org Subsequent hydrolysis of this thioamide yields the corresponding phenylacetic acid. erowid.org This reaction uniquely facilitates the migration of a carbonyl group from a side chain to its terminus.

The hydrolysis of benzyl cyanides is a direct, two-step route involving the formation of a benzyl halide followed by reaction with a cyanide salt (e.g., sodium cyanide) and subsequent hydrolysis of the nitrile group to a carboxylic acid. However, the high toxicity of cyanide reagents presents significant safety and environmental hazards, limiting its modern industrial appeal. google.com

Table 2: Comparison of Classical Side-Chain Formation Pathways

| Method | Starting Material | Key Intermediates | Key Features & Drawbacks |

|---|---|---|---|

| Malonic Ester Synthesis | Substituted Benzyl Halide | Malonic Ester Enolate | Versatile; risk of dialkylation; requires strong base. wikipedia.orgorganic-chemistry.org |

| Willgerodt-Kindler Reaction | Substituted Acetophenone | Thioamide | Rearrangement reaction; useful for specific precursors; can require harsh conditions. wikipedia.orgsciencemadness.org |

| Benzyl Cyanide Hydrolysis | Substituted Benzyl Halide | Benzyl Cyanide | Direct two-step process; involves highly toxic cyanide reagents. google.com |

Development of Modern and Sustainable Synthetic Approaches

In response to the limitations of classical methods, modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign strategies.

Application of Catalytic Systems and Reagents in Directed Synthesis

Transition metal catalysis has revolutionized the synthesis of complex molecules, including halogenated phenylacetic acids. A prime example is the catalytic carbonylation of benzyl halides. This approach avoids the use of highly toxic cyanides by directly incorporating carbon monoxide into the molecule. daneshyari.comdocumentsdelivered.com A patented process for the synthesis of the closely related 2,3-difluorophenylacetic acid describes the carbonylation of 2,3-difluorobenzyl chloride using a cobalt-based catalyst, resulting in high yield and purity under mild conditions. google.comgoogle.com Palladium-based catalysts are also effective for such transformations. researchgate.net

Palladium-catalyzed cross-coupling reactions provide a powerful platform for forming C-C bonds. Decarbonylative coupling, for instance, allows for the reaction of fluoroalkylcarboxylic acid derivatives with aryl boronates, leveraging stable and readily available starting materials. nih.gov

Furthermore, the development of novel fluorinating agents has provided safer and more selective alternatives to classical reagents. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) allow for fluorination under milder conditions. rsc.org Concurrently, new catalytic systems, such as copper-mediated fluorination of aryl iodides using silver fluoride (B91410) as the fluorine source, represent significant advances in directed synthesis. dovepress.com

Implementation of High-Throughput and Flow Chemistry Techniques for Process Optimization

Flow chemistry, or continuous flow processing, has emerged as a key technology for optimizing chemical synthesis, particularly for reactions that are hazardous or difficult to control in traditional batch reactors. nih.gov The halogenation of organic compounds, which often involves highly exothermic reactions and toxic reagents like elemental fluorine or chlorine, benefits immensely from the superior heat and mass transfer capabilities of microreactors. rsc.orgresearchgate.netrsc.org

Table 3: Advantages of Flow Chemistry in Halogenated Intermediate Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Handling large quantities of hazardous reagents; risk of thermal runaway. | In-situ generation and immediate consumption of hazardous species; superior temperature control. researchgate.net |

| Efficiency | Often longer reaction times; potential for side product formation. | Rapid mixing and heat transfer lead to faster reactions and higher selectivity. beilstein-journals.org |

| Scalability | Scaling up can be non-linear and challenging. | Straightforward scalability by running the system for longer or using parallel reactors. |

| Control | Difficult to precisely control reaction parameters throughout the vessel. | Precise control over temperature, pressure, and stoichiometry. rsc.org |

Integration of Green Chemistry Principles for Environmentally Benign Synthesis

The principles of green chemistry provide a framework for designing safer, more sustainable chemical processes. researchgate.net The synthesis of fluoroaromatics is an area where these principles have been actively applied to overcome the environmental and safety drawbacks of classical methods. dovepress.comsemanticscholar.orgyork.ac.uk

Key green chemistry considerations in the synthesis of this compound and its precursors include:

Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials into the final product (high atom economy). Catalytic routes, such as the carbonylation of benzyl halides, are superior to stoichiometric reactions in this regard. google.com

Less Hazardous Chemical Syntheses: Avoiding the use of highly toxic reagents like sodium cyanide, which is a major drawback of the classical nitrile hydrolysis pathway. google.com The development of safer fluorinating agents also aligns with this principle. sciencedaily.com

Catalysis: Utilizing catalytic reagents in small amounts is preferable to stoichiometric reagents. Transition metal-catalyzed carbonylations and cross-coupling reactions are prime examples. daneshyari.comnih.gov

Inherently Safer Chemistry for Accident Prevention: The adoption of continuous flow technology for hazardous halogenation reactions directly enhances process safety by minimizing the volume of dangerous materials handled at any given time. rsc.orgresearchgate.net

By integrating these modern catalytic and process optimization techniques, the synthesis of this compound can be achieved through pathways that are not only more efficient but also significantly safer and more environmentally sustainable than their classical counterparts.

Considerations for Regio- and Stereoselective Synthesis of Fluorinated Aromatic Compounds (e.g., control of positional isomers)

The synthesis of specifically substituted fluorinated aromatic compounds is challenging due to the high reactivity of fluorine and its influence on the aromatic system. jmu.eduaskiitians.com Controlling the position of fluorine and other substituents (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount.

Regioselectivity:

The direct fluorination of an aromatic ring is often difficult to control and can lead to a mixture of products or over-fluorination. google.comlibretexts.org Therefore, regioselectivity is typically achieved by introducing fluorine atoms using specific reagents or by building the aromatic ring from already fluorinated precursors.

Electrophilic Aromatic Substitution: The extreme electronegativity of fluorine atoms already on a benzene (B151609) ring deactivates the ring towards further electrophilic substitution, making the introduction of subsequent groups challenging. jmu.edu Specialized fluorinating agents, such as 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate (F-TEDA-BF4), can provide a source of "F+" for these reactions. libretexts.org Another approach involves using NF₄BF₄ in an electrophilic substitution reaction, which can replace hydrogen with fluorine. google.comdtic.mil

Diazonium Salts (Schiemann Reaction): A classic and reliable method for introducing a single fluorine atom at a specific position is the Balz-Schiemann reaction. oriprobe.comgoogle.com This involves the conversion of an aromatic amine (aniline) to a diazonium fluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride. google.com This method is highly regioselective as the position of the fluorine atom is determined by the position of the initial amino group.

Starting Material Control: The most common strategy for ensuring correct regiochemistry is to begin the synthesis with a precursor that already contains the fluorine atoms in the desired positions. For example, to synthesize 1,3-difluorobenzene, one might start with m-phenylenediamine (B132917) and use a modified Balz-Schiemann reaction. google.com Similarly, synthesizing this compound would ideally start from a precursor like 1-chloro-3,4-difluorobenzene (B1582247) or its derivatives.

Stereoselectivity:

For molecules like this compound, the carbon atom of the acetic acid side chain (the α-carbon) is a potential stereocenter if it is further substituted. Achieving stereoselectivity in the synthesis of α-aryl acetic acids is a significant area of research.

Catalytic Asymmetric Synthesis: Powerful methods have been developed for the enantioselective synthesis of α-aryl acetic acids. One such method employs a three-component catalyst system, often involving a metal complex (e.g., nickel), a ligand, and an acid or base, to achieve asymmetric fluorination of α-aryl acetic acid derivatives. riken.jp By choosing a specific mirror-image form of the catalyst, the reaction can be biased to produce a desired enantiomer (left- or right-handed form) in greater amounts. riken.jp

Chiral Auxiliaries: A traditional and effective approach involves the use of chiral auxiliaries. nih.gov In this method, the carboxylic acid is temporarily attached to a chiral molecule (the auxiliary). The presence of the auxiliary directs an incoming group (e.g., an alkyl group in an alkylation reaction) to one face of the molecule, leading to the formation of one stereoisomer over the other. nih.gov The auxiliary is then cleaved and can often be recovered. nih.gov

Direct Enantioselective Alkylation: More recent advances include the direct, highly enantioselective alkylation of arylacetic acids using chiral lithium amides as non-covalently bound, "traceless" auxiliaries. nih.gov This method simplifies the process by avoiding the steps of attaching and removing a covalent auxiliary while still achieving high levels of stereocontrol. nih.gov

These considerations are crucial for the rational design of synthetic routes to complex, biologically active molecules where specific isomers are often required for desired efficacy.

Fundamental Reaction Pathways

The fundamental reactivity of this compound can be understood by examining the canonical reaction types associated with its core functional groups: the substituted aromatic ring and the carboxylic acid moiety.

The electronic properties of the substituents on the phenyl ring are paramount in determining its susceptibility to substitution reactions. The fluorine and chlorine atoms are highly electronegative, and along with the carboxylic acid group, they act as electron-withdrawing groups. This electronic pull deactivates the aromatic ring towards traditional electrophilic aromatic substitution by destabilizing the cationic intermediate (the arenium ion) that forms during the reaction.

Conversely, this electron-deficient nature makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . libretexts.orgnih.gov Electron-withdrawing groups, especially when positioned ortho or para to a potential leaving group (like the fluorine or chlorine atoms), stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is characteristic of the SNAr mechanism. libretexts.org Polyfluoroarenes are known to readily undergo SNAr, where a nucleophile attacks the electron-poor arene core, leading to the displacement of a halide. nih.gov In the case of this compound, a strong nucleophile could potentially displace one of the fluorine atoms, which are generally better leaving groups than chlorine in SNAr reactions on highly fluorinated rings.

An analogous process is seen in the synthesis of related fluorinated phenylacetic acids, where the high reactivity of a fluorine atom positioned para to a strong electron-withdrawing nitro group allows for its displacement by a carbon nucleophile like diethyl malonate. google.com

Interactive Table: Aromatic Substitution Reactivity

| Reaction Type | Reactivity of the Ring | Reason | Relevant Positions for Attack |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Strongly Deactivated | Electron-withdrawing effects of F, Cl, and CH₂COOH groups destabilize the cationic intermediate. libretexts.org | Not favored |

| Nucleophilic Aromatic Substitution (SNAr) | Activated | Electron-withdrawing groups stabilize the anionic Meisenheimer complex intermediate. libretexts.orgnih.gov | Positions ortho/para to activating groups (F, Cl) |

The oxidation and reduction chemistry of this compound primarily involves transformations of the acetic acid side chain or potential precursor functional groups.

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 4-chloro-2,3-difluorophenylethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This is a standard transformation for carboxylic acids. In synthetic routes leading to similar compounds, the reduction of a nitro group on the aromatic ring to an amine is a common step, typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.com

Oxidation: The phenylacetic acid moiety itself is the product of oxidation. For instance, α-chloroarylacetaldehydes can be oxidized to form the corresponding α-chloroarylacetic acids. mdpi.com The aromatic ring, being electron-deficient, is generally resistant to oxidative degradation under mild conditions. However, the benzylic carbon of the acetic acid side chain can be susceptible to oxidation under specific conditions, although this is less common than reactions at the carboxyl group itself.

The carboxylic acid is a versatile functional group that serves as a gateway to numerous other organic functionalities.

Esterification: The compound readily undergoes esterification with various alcohols under acidic conditions (Fischer esterification) or by using coupling agents. Alternatively, conversion to the more reactive acid chloride followed by reaction with an alcohol provides the corresponding ester. Treatment with reagents like TMS diazomethane (B1218177) is also an effective method for forming the methyl ester. mdpi.com

Amidation: Direct amidation with amines can be achieved using coupling reagents or through newer catalytic methods. For example, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of aromatic carboxylic acids, including those with electron-withdrawing substituents. researchgate.net Another approach involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents to facilitate amide bond formation at room temperature. researchgate.net

Anhydride Formation: Reaction with a suitable acid chloride or another carboxylic acid molecule under dehydrating conditions can lead to the formation of a mixed or symmetric anhydride, respectively.

Decarboxylation: While thermal decarboxylation is difficult, oxidative decarboxylation is a key reaction pathway, particularly under radical conditions. For instance, related phenylacetic acids can undergo oxidative decarboxylation with a persulfate reagent to generate a stabilized benzyl radical. ossila.com This radical species can then be trapped or used in subsequent bond-forming reactions.

Interactive Table: Carboxylic Acid Group Transformations

| Transformation | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst | 4-Chloro-2,3-difluorophenylacetate ester | General Knowledge |

| Amidation | Amine (R'R''NH), TiF₄ (catalyst) | 4-Chloro-2,3-difluorophenylacetamide | researchgate.net |

| Amidation | Amine, N-Chlorophthalimide, PPh₃ | 4-Chloro-2,3-difluorophenylacetamide | researchgate.net |

| Reduction | LiAlH₄ then H₂O | 2-(4-Chloro-2,3-difluorophenyl)ethanol | General Knowledge |

| Radical Decarboxylation | Oxidant (e.g., Persulfate, Photoredox Catalyst) | 4-Chloro-2,3-difluorobenzyl radical | ossila.com |

Advanced Reaction Modalities

Modern synthetic methods have unlocked novel reaction pathways that move beyond the classical transformations of the functional groups present in this compound.

The generation of radical species from carboxylic acids has become a cornerstone of modern synthesis, largely driven by the advancements in photoredox catalysis . mdpi.com this compound is an excellent candidate for such transformations. The process typically involves the deprotonation of the carboxylic acid to form the corresponding carboxylate. This carboxylate can then undergo a single-electron transfer (SET) oxidation, facilitated by an excited photocatalyst, to generate a carboxyl radical. This intermediate rapidly loses carbon dioxide (decarboxylates) to form a 4-chloro-2,3-difluorobenzyl radical. ossila.com

This highly reactive radical intermediate can participate in a variety of subsequent reactions, including:

Cascade Cyclizations: The radical can add intramolecularly to a suitably positioned alkene or alkyne, initiating a cascade of reactions to build complex molecular architectures.

Intermolecular Additions: The radical can be trapped by other molecules, such as electron-deficient alkenes (in a Giese-type addition), to form new carbon-carbon bonds.

C-H activation represents a powerful strategy for modifying molecular scaffolds by directly converting strong C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. The carboxylic acid group in this compound can act as an internal directing group, guiding a transition metal catalyst to a specific C-H bond.

This process, often catalyzed by late transition metals like palladium, rhodium, or cobalt, typically involves the formation of a metallacyclic intermediate where the metal is coordinated to the carboxylate. This chelation brings the metal center into close proximity to an ortho C-H bond on the aromatic ring, facilitating its cleavage. The resulting organometallic intermediate can then react with a coupling partner to achieve functionalization. For example, palladium-catalyzed C-H activation can be followed by C-O cyclization or intermolecular Heck-type reactions to further diversify the molecular structure. nih.gov This directed approach offers high regioselectivity, a significant challenge in the functionalization of polysubstituted aromatic rings.

Interactive Table: Advanced Reaction Modalities

| Reaction Modality | Key Principle | Potential Application for Target Compound | Reference |

|---|---|---|---|

| Photoredox Catalysis | Oxidative decarboxylation via single-electron transfer to generate a benzyl radical. | Formation of a 4-chloro-2,3-difluorobenzyl radical for use in cascade cyclizations or intermolecular additions. | ossila.commdpi.com |

| Directed C-H Activation | The carboxylic acid group directs a transition metal catalyst to an ortho C-H bond. | Palladium-catalyzed functionalization (e.g., arylation, alkenylation) at the C5 position of the phenyl ring. | nih.gov |

Mechanistic Investigations and Intrinsic Chemical Reactivity of this compound

Derivatization and Structural Exploration of Analogues of 4 Chloro 2,3 Difluorophenylacetic Acid

Synthetic Approaches to Novel Derivatives

The synthesis of new derivatives from 4-Chloro-2,3-difluorophenylacetic acid can be systematically approached by targeting either the phenyl ring or the acetic acid moiety.

The electron-deficient nature of the phenyl ring, caused by the existing halogen substituents, dictates the conditions required for further electrophilic aromatic substitution.

Halogenation: Introducing additional halogen atoms onto the aromatic ring requires specific halogenating agents. tcichemicals.com Modern reagents have been developed to offer better handling and reactivity control. tcichemicals.com For instance, iodination can be achieved using reagents like 1,3-diiodo-5,5'-dimethylhydantoin (DIH), which demonstrates high reactivity and regioselectivity, often in the presence of an acid like sulfuric acid. tcichemicals.com

Nitration: The introduction of a nitro (-NO₂) group is a fundamental transformation. For related chloro-fluoro aromatic compounds, nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.org The reaction conditions, such as temperature and reaction time, must be carefully controlled to manage the regioselectivity and prevent unwanted side reactions. For example, the nitration of p-chlorobenzoic acid can be performed with concentrated nitric acid at temperatures below 20°C, yielding the desired product. guidechem.com A similar approach involving mixed acids in a continuous flow microreactor has been developed for the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, highlighting modern efforts to improve the efficiency and safety of such reactions. soton.ac.uk

Sulfonation: Sulfonation, the addition of a sulfonic acid (-SO₃H) group, is another key electrophilic aromatic substitution. This reaction is typically carried out using fuming sulfuric acid (sulfur trioxide in sulfuric acid). The position of sulfonation is directed by the existing substituents on the phenyl ring.

Table 1: Example Conditions for Phenyl Ring Modification of Related Aromatic Acids

| Transformation | Starting Material Example | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Nitration | p-Chlorobenzoic acid | Concentrated HNO₃ | < 20°C, 6 hours | 90% | guidechem.com |

| Nitration | 3-Chloro-2,4-difluorobenzoic acid | Concentrated HNO₃ | High Temperature | 94% | semanticscholar.org |

| Nitration | p-Chlorotoluene | Mixed Acid | 55-60°C, 15 minutes | 92% | guidechem.com |

The carboxylic acid group of the side chain is a versatile functional handle for a variety of chemical transformations.

Homologation: Homologation involves extending the acetic acid side chain by one or more carbon atoms. A classic method for this is the Arndt-Eistert synthesis, where the carboxylic acid is first converted to an acyl chloride, then reacted with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement, often catalyzed by silver oxide, produces the one-carbon homologated ester, which can be hydrolyzed to the corresponding acid.

Heterocycle Formation: The acetic acid side chain is a key precursor for synthesizing various heterocyclic systems.

Oxadiazoles: Phenylacetic acids can be converted to their corresponding hydrazides by reaction with hydrazine (B178648) hydrate. researchgate.net The resulting hydrazide can then undergo cyclization with reagents like carbon disulfide in the presence of a base to form 1,3,4-oxadiazole (B1194373) rings. researchgate.net

Thiazolidinones: The formation of Schiff bases by reacting an aromatic aldehyde with an amine is a common synthetic step. ekb.eg These intermediates can then react with thioglycolic acid to yield thiazolidinone derivatives. ekb.eg By first converting the acetic acid group of this compound to a suitable precursor that can form a Schiff base, this chemistry could be applied to generate novel thiazolidinone analogues.

α-Chloroketones: A one-step method allows for the conversion of phenylacetic acid derivatives into α-chloroketones. organic-chemistry.org This process utilizes a magnesium enolate dianion intermediate that reacts selectively with chloromethyl carbonyl electrophiles, followed by spontaneous decarboxylation. organic-chemistry.org These α-chloroketones are versatile intermediates for creating other structures, including imidazoles. organic-chemistry.org

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives (focusing on chemical, electronic, or material properties)

The chemical and electronic properties of derivatives of this compound are highly dependent on the nature and position of the substituents on the phenyl ring. The halogens (Cl, F) are electron-withdrawing groups that influence the molecule's acidity, lipophilicity, and reactivity.

The substitution pattern on the phenyl ring creates an electron-deficient aromatic system. vulcanchem.com This electronic characteristic is a key determinant of its reactivity in further chemical transformations. The inductive effect of the difluoromethyl group in related compounds like α,α-difluorophenylacetic acid is known to increase the acidity of the carboxylic acid. ossila.com A similar effect is expected from the fluorine atoms on the phenyl ring of this compound and its derivatives.

Comparing the predicted properties of different isomers of chlorodifluorophenylacetic acid illustrates the importance of substituent placement. For example, properties such as the partition coefficient (XlogP) and collision cross-section, which relates to the molecule's shape and size, vary between isomers.

Table 2: Predicted Physicochemical Properties of Chlorodifluorophenylacetic Acid Isomers

| Compound Name | Molecular Formula | Predicted XlogP | Predicted Collision Cross Section (CCS, Ų) [M-H]⁻ | Source |

|---|---|---|---|---|

| This compound | C₈H₅ClF₂O₂ | Not available | Not available | allfluoro.com |

| 4-Chloro-2,6-difluorophenylacetic acid | C₈H₅ClF₂O₂ | 2.2 | 133.6 | uni.lu |

| 4-Chloro-3,5-difluorophenylacetic acid | C₈H₅ClF₂O₂ | 2.2 | 133.6 | uni.lu |

| 3-Chloro-2,4-difluorophenylacetic acid | C₈H₅ClF₂O₂ | Not available | Not available | chemicalbook.com |

These differences in physical and electronic properties can have significant implications for the material properties of polymers or crystals derived from these molecules and for their interactions in chemical systems.

Chiral Synthesis and Stereochemical Control in the Formation of Enantiomerically Enriched Analogues

While this compound itself is an achiral molecule, derivatization can introduce one or more chiral centers, leading to the formation of enantiomers. The synthesis of single-enantiomer compounds is of great importance, as different enantiomers can have distinct biological and material properties. nih.gov

Chirality can be introduced into analogues of this compound, for example, by modifying the acetic acid side chain. If the α-carbon were to be substituted with a group other than hydrogen (e.g., a hydroxyl or amino group), it would become a stereocenter.

Several strategies can be employed to achieve enantiomeric enrichment:

Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to guide the reaction towards the formation of one enantiomer over the other. For instance, the asymmetric reduction of an α-keto ester derived from this compound could yield an enantiomerically enriched α-hydroxy ester.

Chiral Pool Synthesis: This approach utilizes commercially available enantiopure starting materials to build the desired chiral molecule. nih.gov For example, a chiral fragment could be coupled with the this compound scaffold.

Chiral Resolution: This technique involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. A common method is to react the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as D-tartaric acid. nih.gov This forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. The desired enantiomer of the acid can then be recovered from the separated salt.

These methods provide pathways to access enantiomerically pure analogues, which are crucial for detailed structure-activity relationship studies and for applications where stereochemistry is critical.

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 4-Chloro-2,3-difluorophenylacetic acid. By analyzing the magnetic properties of its atomic nuclei, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), researchers can piece together the molecule's intricate architecture.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and environment of hydrogen atoms in the molecule. For phenylacetic acid derivatives, the methylene (B1212753) (-CH₂) protons adjacent to the carboxylic acid group typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. chemicalbook.comchemicalbook.com The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, and the integration of the signals corresponds to the number of protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. chemicalbook.comthieme-connect.de The chemical shifts of the carbon atoms are influenced by their hybridization (sp², sp³) and the electronegativity of neighboring atoms, such as chlorine and fluorine. thieme-connect.de The carbonyl carbon of the carboxylic acid group typically resonates at a lower field (higher ppm value) compared to the aromatic and methylene carbons. researchgate.net

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. dovepress.com This technique is highly sensitive and provides distinct signals for each fluorine atom, with chemical shifts that are highly dependent on their position on the aromatic ring. spectrabase.comchemrxiv.org Coupling between the fluorine atoms and with adjacent protons can provide valuable information about the substitution pattern on the benzene (B151609) ring. dovepress.comrsc.org

A representative, though not specific to this exact isomer, dataset for a related compound, 4-chlorophenylacetic acid, shows a proton signal for the carboxylic acid around 11.29 ppm, aromatic protons between 7.20-7.29 ppm, and the methylene protons at 3.60 ppm in CDCl₃. chemicalbook.com For fluorinated analogs, these shifts would be further influenced by the fluorine substituents. chemicalbook.comhmdb.ca

Interactive Data Table: Representative NMR Data for Phenylacetic Acid Analogs

| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Multiplicity |

| ¹H | Carboxylic Acid (-COOH) | ~11-13 | Singlet |

| ¹H | Aromatic (Ar-H) | ~7.0-7.5 | Multiplet |

| ¹H | Methylene (-CH₂) | ~3.6-3.8 | Singlet |

| ¹³C | Carbonyl (-C=O) | ~170-180 | Singlet |

| ¹³C | Aromatic (Ar-C) | ~110-140 | Multiplet |

| ¹³C | Methylene (-CH₂) | ~40-45 | Singlet |

| ¹⁹F | Aromatic (Ar-F) | Varies significantly with position | Multiplet |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound. rsc.org This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the calculation of the molecular formula. rsc.orgnih.gov

In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting molecular ion is detected. rsc.org For this compound (C₈H₅ClF₂O₂), the expected monoisotopic mass is approximately 205.9946 g/mol . uni.lu HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

Furthermore, by inducing fragmentation of the molecular ion (tandem mass spectrometry or MS/MS), researchers can study the fragmentation pathways. rsc.org This provides valuable structural information as the molecule breaks apart at its weakest bonds. Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group and cleavage of the bond between the methylene group and the aromatic ring.

Interactive Data Table: Predicted m/z Values for this compound Adducts in HRMS

| Adduct | Predicted m/z |

| [M+H]⁺ | 207.00189 |

| [M+Na]⁺ | 228.98383 |

| [M-H]⁻ | 204.98733 |

| [M+NH₄]⁺ | 224.02843 |

| [M+K]⁺ | 244.95777 |

Data sourced from predicted values and may vary slightly in experimental results. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O carbonyl stretch (a strong, sharp band around 1700-1760 cm⁻¹), C-O stretching, and the C-F and C-Cl stretches at lower wavenumbers. libretexts.org The aromatic ring will also show characteristic C-H and C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it can provide complementary information to IR spectroscopy, especially for the aromatic ring and the C-Cl and C-F bonds. researchgate.netnih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | 1700-1760 |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| Alkyl | C-H Stretch | ~2850-2960 |

| Aryl Halide | C-F Stretch | ~1000-1400 |

| Aryl Halide | C-Cl Stretch | ~850-550 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the specific molecular structure and intermolecular interactions. libretexts.org

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined with high precision.

For this compound, an X-ray crystal structure would provide definitive information on:

Bond lengths and angles within the molecule.

The conformation of the acetic acid side chain relative to the phenyl ring.

The planarity of the aromatic ring.

Intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers.

The packing of the molecules in the crystal lattice.

Advanced Chromatographic Methods for Purity Assessment, Isomer Separation, and Quantitative Analysis (e.g., HPLC, GC-MS, LC-MS, UPLC, and chromatographic selectivity studies)

Advanced chromatographic techniques are essential for assessing the purity of this compound, separating it from isomers and impurities, and performing quantitative analysis. rsc.orgvwr.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of non-volatile compounds like this compound. sielc.comdeswater.com A reversed-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or acetic acid to ensure good peak shape. sielc.comwaters.com Detection is commonly performed using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group of this compound usually needs to be derivatized to increase its volatility. nih.gov This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the compound and any volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. rsc.orgwaters.com This is a powerful tool for the analysis of this compound in complex matrices, as it provides both retention time and mass-to-charge ratio information. nih.gov The use of different mobile phase modifiers, such as difluoroacetic acid, can enhance chromatographic resolution and mass spectrometry sensitivity. waters.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller stationary phase particles and higher pressures than HPLC. This results in faster analysis times, improved resolution, and greater sensitivity, making it a valuable tool for the high-throughput analysis of this compound. waters.com

Chromatographic Selectivity Studies: In academic research, studies may be conducted to optimize the chromatographic separation of this compound from its isomers (e.g., 2-Chloro-4,5-difluorophenylacetic acid or 5-Chloro-2,3-difluorophenylacetic acid). This involves exploring different stationary phases, mobile phase compositions, and other chromatographic parameters to achieve the desired selectivity.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbital Analysis, and Reactivity Predictions

However, a thorough search of scientific literature and chemical databases reveals a lack of specific DFT studies focused on 4-Chloro-2,3-difluorophenylacetic acid. While DFT calculations are commonly performed for related substituted phenylacetic acids to understand their electronic properties and reactivity, no such data has been published for this particular isomer.

Table 1: Predicted Electronic Properties of this compound (Data Not Available)

| Parameter | Predicted Value |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| Energy Gap (HOMO-LUMO) | Data Not Available |

| Dipole Moment | Data Not Available |

| Electron Affinity | Data Not Available |

| Ionization Potential | Data Not Available |

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Landscapes

For this compound, there are no published computational studies that model its reaction mechanisms. Such studies would be beneficial for understanding its synthesis, degradation pathways, and potential interactions with biological systems.

Conformational Analysis and Investigation of Intramolecular and Intermolecular Interactions

The three-dimensional structure of a molecule, including its various possible conformations, plays a significant role in its physical and biological properties. Conformational analysis, often performed using computational methods, helps to identify the most stable conformations and to understand the nature of intramolecular and intermolecular interactions, such as hydrogen bonding.

Specific conformational analysis studies for this compound are not available in the current body of scientific literature. Such an analysis would provide insight into the molecule's flexibility and how it might interact with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Computational chemistry is frequently used to predict various spectroscopic parameters. These predictions can aid in the interpretation of experimental spectra and can be used to confirm the structure of a synthesized compound.

While there are databases that may contain predicted spectroscopic data for a wide range of compounds, specific, peer-reviewed studies detailing the prediction and analysis of NMR chemical shifts, vibrational frequencies, or UV-Vis spectra for this compound have not been found.

Table 2: Predicted Spectroscopic Data for this compound (Data Not Available)

| Spectroscopic Parameter | Predicted Value |

| 1H NMR Chemical Shifts | Data Not Available |

| 13C NMR Chemical Shifts | Data Not Available |

| Key Vibrational Frequencies (cm-1) | Data Not Available |

| UV-Vis λmax (nm) | Data Not Available |

Quantitative Structure-Property Relationship (QSPR) Studies for Rational Design of Novel Compounds

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical, chemical, or biological properties. These models are valuable in medicinal chemistry and materials science for the rational design of new compounds with improved characteristics.

There is no evidence of QSPR studies being conducted on a series of compounds that includes this compound. The development of QSPR models would require a dataset of related compounds with known properties, which does not appear to have been compiled or analyzed for this specific chemical class.

Role of 4 Chloro 2,3 Difluorophenylacetic Acid As a Versatile Building Block in Advanced Organic Synthesis

Precursor for Complex Polyfluorinated Organic Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. As such, fluorinated building blocks are critical in the design of advanced materials and pharmaceuticals. nih.gov 4-Chloro-2,3-difluorophenylacetic acid serves as a key precursor for introducing the 4-chloro-2,3-difluorophenylmethyl moiety into larger, more complex molecular architectures.

The strategic placement of three halogen atoms—one chlorine and two fluorine—on the aromatic ring creates a distinct electronic and steric environment. This allows for its incorporation into diverse molecular scaffolds to produce highly functionalized, polyfluorinated compounds. These resulting complex structures are often investigated in medicinal chemistry and materials science for their unique properties. For instance, related fluorinated building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid have been successfully used in the solid-phase synthesis of various nitrogen-containing heterocyclic scaffolds, which are important in drug discovery. nih.gov

Intermediate in the Synthesis of Specialty Chemicals for Agrochemistry and Material Science Research

The utility of this compound extends to its role as a crucial intermediate in the production of high-value specialty chemicals.

Material Science: In the field of material science, there is a significant demand for fluorinated organic compounds for the creation of advanced materials like liquid crystals. A patent for the synthesis of the closely related 2,3-difluorophenylacetic acid highlights its importance as a foundational material for developing color liquid crystal materials that utilize a fluoride-containing naphthol framework. google.com The introduction of a chlorine atom, as seen in this compound, is a common strategy to further tune the dielectric anisotropy and other physical properties of the final liquid crystal mixtures.

Agrochemistry: In agrochemical research, halogenated phenylacetic acids are well-known structural motifs in a variety of herbicides and plant growth regulators. nih.govwho.int The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of new potential agrochemicals. Fluorine substitution is known to enhance the efficacy and metabolic stability of active ingredients. ossila.com While direct public-domain examples for this specific isomer are specialized, the general class of chlorofluorophenylacetic acids is actively explored in the development of novel pesticides and herbicides. vulcanchem.com

Contribution to the Development of Research Probes and Chemical Tools for Mechanistic Studies

The development of chemical probes is essential for understanding complex biological and chemical processes. By incorporating fluorine, researchers can create molecules suitable for ¹⁹F NMR spectroscopy, a powerful analytical technique for studying molecular interactions and reaction mechanisms. researchgate.net

Molecules derived from this compound can be synthesized to act as probes for exploring structure-activity relationships (SAR) in drug discovery and agrochemical development. vulcanchem.com By systematically modifying a parent structure with the 4-chloro-2,3-difluorophenylmethyl group, chemists can probe the steric and electronic requirements of biological targets like enzymes or receptors. The unique NMR signature of the fluorine atoms provides a non-invasive handle to monitor binding events and conformational changes, thereby facilitating mechanistic studies.

Facilitation of Novel Synthetic Methodologies through its Unique Reactivity Profile

The reactivity of this compound is governed by its two key functional parts: the carboxylic acid group and the halogenated aromatic ring. This dual reactivity allows it to be used in a variety of synthetic transformations.

Carboxylic Acid Reactions: The carboxylic acid group can undergo standard transformations, such as conversion to an acid chloride. This activates the molecule for subsequent reactions like Friedel-Crafts acylation, enabling the formation of complex ketone structures. It can also be used in esterification and amidation reactions to build larger molecular frameworks.

Aromatic Ring Reactivity: The electron-withdrawing nature of the fluorine and chlorine substituents deactivates the ring towards traditional electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), where a nucleophile replaces one of the halogen atoms (typically fluorine). This provides a pathway to introduce other functional groups onto the aromatic ring.

Decarboxylative Reactions: Phenylacetic acids can participate in decarboxylative reactions, which generate a benzyl (B1604629) radical or anion. ossila.com This strategy can be used to form a new carbon-carbon or carbon-heteroatom bond at the benzylic position, offering a modern method for creating complex molecules under relatively mild conditions. nih.gov

The predictable reactivity of these functional groups makes this compound a reliable and versatile tool for constructing complex molecules, facilitating the development of novel and efficient synthetic routes.

Future Perspectives and Emerging Research Challenges

Exploration of Highly Efficient and Stereoselective Synthetic Routes with Minimal Waste Generation

The future synthesis of 4-Chloro-2,3-difluorophenylacetic acid will likely focus on developing methodologies that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing stereoselectivity and waste reduction. Current synthetic approaches to similar difluorophenylacetic acids often involve multi-step processes that may generate significant waste. For instance, a patented method for preparing 2,3-difluorophenylacetic acid starts from 2,3-difluoro toluene (B28343), proceeding through photohalogenation to form a benzyl (B1604629) halide, which is then carbonylated using a catalyst. google.com This process, while effective, involves halogenating agents and carbon monoxide under specific conditions, which presents opportunities for improvement in terms of atom economy and safety. google.com

Future research will likely target the development of catalytic systems that can achieve the desired transformations under milder conditions and with higher selectivity, thereby minimizing by-product formation. The exploration of continuous flow reactors and automated systems could enhance efficiency, safety, and scalability, leading to more sustainable industrial production methods. vulcanchem.com Moreover, the development of stereoselective synthetic routes will be crucial, especially if the chirality of the acetic acid side chain proves to be a determinant for biological activity in its derivatives. Asymmetric synthesis, potentially employing chiral catalysts, could provide access to specific stereoisomers, a significant challenge in the synthesis of complex fluorinated compounds. nih.gov

Unveiling Novel Reactivity Patterns and Expanding Synthetic Utility

This compound represents a versatile fluorinated building block. americanelements.com Its future utility will be defined by the exploration of its reactivity to create a diverse range of downstream products. The presence of multiple halogen substituents (one chlorine and two fluorine atoms) on the phenyl ring, combined with the carboxylic acid moiety, offers several sites for chemical modification.

One promising avenue of research is the use of related compounds, such as α,α-difluorophenylacetic acid, as reagents for introducing difluoromethylene groups into molecular scaffolds through radical decarboxylative reactions. ossila.com This suggests that this compound could be employed in similar radical-based transformations, allowing for the construction of more complex molecules. The electron-deficient nature of the aromatic ring, a consequence of the halogen substituents, influences its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. vulcanchem.com Future studies will likely focus on systematically investigating these reaction pathways to expand the library of accessible derivatives. The synthesis of novel amides, esters, and heterocyclic systems derived from this acid could lead to the discovery of compounds with unique biological or material properties.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) platforms is set to revolutionize the discovery and optimization of fluorinated molecules. For a compound like this compound, these technologies offer the potential to rapidly explore its synthetic space and screen for desired properties. Automated synthesis modules, which are increasingly used in radiochemistry for the preparation of complex 18F-labeled tracers, demonstrate the feasibility of automating complex fluorination and purification procedures. nih.govresearchgate.net Similar systems could be adapted for the synthesis of a library of derivatives from this compound, systematically varying substituents to probe structure-activity relationships.

By combining automated synthesis with HTE, researchers can perform a large number of reactions in parallel, varying reagents, catalysts, and conditions to quickly identify optimal pathways for derivatization. This approach accelerates the discovery of novel compounds and the refinement of reaction protocols, significantly reducing the time and resources required for traditional research and development cycles. nih.gov

Advanced Computational Design and Optimization of Novel Derivatives

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with tailored properties. In the context of this compound, computational studies can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets. Methods like Quantitative Structure-Activity Relationship (QSAR) and field-based models (CoMFA and CoMSIA) have been successfully applied to other acetic acid derivatives to understand the structural features that govern their biological activity. nih.gov

Future research will likely employ Density Functional Theory (DFT) and other quantum mechanical methods to predict the reactivity of the molecule and to design derivatives with enhanced potency or selectivity for a specific biological target. frontiersin.org These computational approaches can help in prioritizing synthetic targets, thereby focusing laboratory efforts on the most promising candidates. Molecular dynamics (MD) simulations can further be used to study the conformational behavior of derivatives and their binding modes within protein active sites, offering a molecular-level understanding of their mechanism of action. nih.gov

Addressing Persistent Challenges in Fluorine Chemistry, including Regioselective Fluorination and Isomer Control

The synthesis of polysubstituted aromatic compounds like this compound is fraught with challenges, primarily concerning the regioselective introduction of substituents. The precise placement of the two fluorine atoms at the 2- and 3-positions, along with the chlorine at the 4-position, requires a high degree of control over the reaction conditions and reagents.

A significant ongoing challenge in organofluorine chemistry is achieving high regioselectivity in the fluorination of aromatic rings. nih.govrsc.org The development of novel fluorinating agents and catalytic systems that can direct the fluorine atoms to specific positions on an aromatic scaffold is a key area of research. mdpi.com For the synthesis of this compound, controlling the formation of other isomers (e.g., 2,4-difluoro, 2,5-difluoro, 2,6-difluoro, 3,4-difluoro, or 3,5-difluoro isomers) is critical to ensure the purity and efficacy of the final product and its derivatives. uni.lusigmaaldrich.combiosynth.com Future synthetic strategies will need to address this issue, possibly through the use of directing groups or advanced catalytic methods that can overcome the inherent reactivity patterns of the aromatic precursor. The synthesis of molecules with multiple contiguous stereogenic centers also remains a formidable challenge in synthetic chemistry, requiring innovative asymmetric methodologies. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2,3-difluorophenylacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically begins with halogenated benzene derivatives (e.g., 4-chloro-2,3-difluorobenzene) undergoing Friedel-Crafts alkylation or nucleophilic substitution with bromoacetic acid. Base catalysts like NaOH or K₂CO₃ are critical for deprotonation and facilitating the nucleophilic attack. Reaction temperature (80–100°C) and solvent polarity (e.g., DMF or THF) significantly affect yield. For example, higher temperatures may accelerate side reactions like decarboxylation .

Q. How is purity assessed for halogenated phenylacetic acid derivatives, and what analytical techniques are recommended?

- Methodological Answer : Purity is determined via HPLC (using C18 columns and UV detection at 254 nm) and NMR (¹H/¹³C). For halogenated analogs, mass spectrometry (LC-MS) with ESI ionization helps confirm molecular weight (e.g., 188.58 g/mol for 4-chloro-3-fluorophenylacetic acid). Melting point analysis (88–91°C) is also used for preliminary validation .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a precursor for bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) or enzyme inhibitors. The chloro and fluoro substituents enhance lipophilicity and metabolic stability, making it valuable in structure-activity relationship (SAR) studies. For instance, fluorination at the 2- and 3-positions can modulate binding affinity to cyclooxygenase (COX) enzymes .

Advanced Research Questions

Q. How do competing substituent effects (Cl vs. F) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Chlorine’s electron-withdrawing nature activates the phenyl ring for electrophilic substitution, while fluorine’s inductive effects can sterically hinder reactions. For Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) improve regioselectivity. Computational studies (DFT) predict preferential substitution at the 4-chloro position due to lower activation energy .

Q. What strategies mitigate data contradictions in spectroscopic characterization of halogenated phenylacetic acids?

- Methodological Answer : Contradictions in NMR shifts (e.g., overlapping peaks for Cl and F substituents) are resolved using 2D NMR (COSY, HSQC) and deuterated solvents (DMSO-d₆). For mass spectrometry, high-resolution (HRMS) distinguishes isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl). Cross-validation with X-ray crystallography is recommended for ambiguous cases .

Q. How can computational methods optimize reaction pathways for derivatizing this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states. Software like Gaussian or ORCA predicts favorable reaction coordinates, while machine learning (e.g., ICReDD’s platforms) identifies optimal catalysts and solvents. This reduces trial-and-error in experimental workflows .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer : Batch reactor scaling faces issues like exothermicity control and byproduct formation. Continuous-flow systems with microreactors improve heat dissipation and mixing efficiency. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate concentrations in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.